2,3-Difluoro-6-methylpyridine

Catalog No.
S874462
CAS No.
1227579-04-5
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-methylpyridine

CAS Number

1227579-04-5

Product Name

2,3-Difluoro-6-methylpyridine

IUPAC Name

2,3-difluoro-6-methylpyridine

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3

InChI Key

HGBWAUANMSZOIJ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)F)F

Canonical SMILES

CC1=NC(=C(C=C1)F)F

Here's what we can glean from scientific resources:

  • Availability: Several chemical suppliers offer 2,3-Difluoro-6-methylpyridine, indicating its use in some research settings.
  • Safety Information: Safety Data Sheets (SDS) exist for the compound, highlighting its potential health hazards such as skin and eye irritation, and respiratory issues. This suggests it requires careful handling in a laboratory environment.

Future Research Potential:

Due to the presence of fluorine atoms and a pyridine ring, 2,3-Difluoro-6-methylpyridine holds potential for various research applications. Pyridine rings are found in many biologically active molecules, and fluorine substitution can often enhance a molecule's properties for drug development []. Here are some speculative areas where this molecule might be explored:

  • Medicinal Chemistry: The molecule's structure could be a starting point for the synthesis of novel pharmaceuticals. Fluorine substitution can improve a drug's potency, selectivity, and metabolic stability [].
  • Material Science: Fluorinated pyridines can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].

2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pyridine ring. Its molecular formula is C6H5F2NC_6H_5F_2N and it has a molecular weight of approximately 129.11 g/mol. The compound appears as a colorless to yellow liquid and is soluble in organic solvents. Its structure can be represented as follows:

Chemical Structure CC1 NC C C C1 F F\text{Chemical Structure }\text{CC1 NC C C C1 F F}

This compound is notable for its unique positioning of the fluorine atoms and the methyl group, which influence its chemical properties and biological activity.

, including:

  • Substitution Reactions: The fluorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
  • Oxidation Reactions: The methyl group may be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The pyridine ring can be reduced to produce piperidine derivatives.

Common Reagents and Conditions

  • Substitution Reactions: Often utilize sodium hydride or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation Reactions: Employ oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Use reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

  • From substitution reactions, derivatives like 2,3-difluoro-6-alkylpyridines may be formed.
  • Oxidation can yield compounds such as 2,3-difluoro-6-formylpyridine or 2,3-difluoro-6-carboxypyridine.
  • Reduction may lead to 2,3-difluoro-6-methylpiperidine.

The synthesis of 2,3-difluoro-6-methylpyridine typically involves:

  • Fluorination of 6-methylpyridine: This can be achieved using direct fluorination methods with fluorine gas under controlled conditions or through the use of N-fluoropyridinium salts as fluorinating agents.
  • Reagents and Conditions: Synthesis often requires inert atmospheres and controlled temperatures to minimize side reactions. Industrial methods may utilize continuous flow reactors to enhance safety and efficiency.

2,3-Difluoro-6-methylpyridine has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds.
  • Biology: Investigated for its potential as a bioactive molecule in drug development.
  • Medicine: Explored in creating pharmaceuticals aimed at various therapeutic targets.
  • Industry: Utilized in producing agrochemicals and materials with enhanced properties such as thermal stability.

Several compounds share structural similarities with 2,3-difluoro-6-methylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-6-methylpyridineOne fluorine atomLess electron-withdrawing than 2,3-difluoro variant
2,4-DifluoropyridineTwo fluorine atoms at different positionsLacks the methyl group
2,6-DifluoropyridineFluorine atoms at positions 2 and 6Different reactivity profile
2,4,6-TrifluoropyridineThree fluorine atomsEnhanced electron-withdrawing properties

Uniqueness

The uniqueness of 2,3-difluoro-6-methylpyridine lies in the specific positioning of its functional groups. This configuration influences its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications. Its distinct properties set it apart from other similar compounds in terms of potential applications in drug discovery and materials science.

XLogP3

1.8

Dates

Modify: 2023-08-16

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